molecular formula C16H17ClO3 B5695772 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one

Cat. No. B5695772
M. Wt: 292.75 g/mol
InChI Key: NPESBAKCCKIYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It is a small molecule that has been widely used in scientific research for its ability to inhibit PI3K signaling pathway.

Mechanism of Action

6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one is a specific inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt/mTOR pathway, which promotes cell growth and survival. 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one binds to the ATP-binding pocket of PI3K and inhibits its kinase activity, thereby blocking the generation of PIP3 and downstream signaling.
Biochemical and Physiological Effects
6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been shown to inhibit cell growth and induce cell death in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been used to study the role of PI3K signaling in cardiovascular disease, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one is a specific inhibitor of PI3K and has been widely used in scientific research to study the PI3K signaling pathway. It is a small molecule that can be easily synthesized and purified, and its activity can be easily measured using biochemical assays. However, 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has some limitations for lab experiments, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one and the PI3K signaling pathway. One direction is the development of more selective and potent inhibitors of PI3K that can be used as potential therapeutic agents. Another direction is the study of the downstream signaling pathways activated by PI3K, including the Akt/mTOR pathway and the MAPK/ERK pathway. Additionally, the role of PI3K signaling in aging and age-related diseases, such as Alzheimer's disease, is an area of active research.

Synthesis Methods

The synthesis of 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one involves several steps, including the preparation of 4-propyl-2H-chromen-2-one, the reaction of 4-propyl-2H-chromen-2-one with 6-chloro-7-hydroxychromone, and the reaction of the resulting product with 2-methyl-2-propen-1-ol. The final product is purified by column chromatography and recrystallization. The synthesis of 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been reported in several publications, and the yield and purity of the product can vary depending on the specific procedure used.

Scientific Research Applications

6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been widely used in scientific research to study the PI3K signaling pathway. This pathway plays a critical role in cell growth, survival, and metabolism, and dysregulation of PI3K signaling has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease. 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been used to investigate the role of PI3K in these diseases and to develop potential therapeutic interventions.

properties

IUPAC Name

6-chloro-7-(2-methylprop-2-enoxy)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-4-5-11-6-16(18)20-14-8-15(19-9-10(2)3)13(17)7-12(11)14/h6-8H,2,4-5,9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESBAKCCKIYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one

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